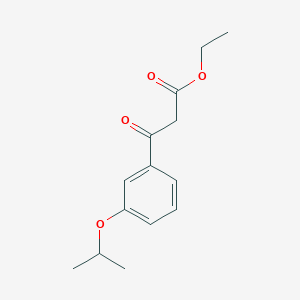

Ethyl (3-isopropoxybenzoyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl (3-isopropoxybenzoyl)acetate is a chemical compound with the molecular formula C14H18O4 . It is used in scientific research and has numerous applications, including drug synthesis and organic reactions.

Synthesis Analysis

The synthesis of Ethyl (3-isopropoxybenzoyl)acetate involves a reaction with sodium hydride in diethyl ether at room temperature, followed by reflux for 7 hours . This process is similar to the Acetoacetic Ester Synthesis, which involves the formation of a beta-ketoester from an ester .

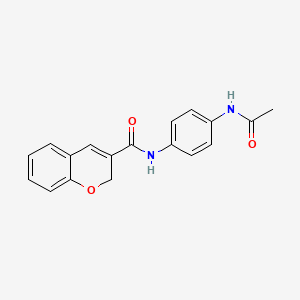

Molecular Structure Analysis

The molecular structure of Ethyl (3-isopropoxybenzoyl)acetate contains a total of 36 bonds, including 18 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aromatic ketone, and 1 aromatic ether .

Chemical Reactions Analysis

Ethyl (3-isopropoxybenzoyl)acetate can participate in various chemical reactions. For instance, it can undergo esterification or ester hydrolysis . The reaction mechanisms of AcILs with acid gases have been studied using molecular simulation and experimental characterization .

Physical And Chemical Properties Analysis

Ethyl (3-isopropoxybenzoyl)acetate has a molecular weight of 250.29 . More detailed physical and chemical properties were not found in the search results.

Applications De Recherche Scientifique

Solubility Studies

Research on solubility, particularly in the context of pharmaceuticals, often explores compounds like Ethyl (3-isopropoxybenzoyl)acetate. For instance, the study of non-linear van't Hoff solubility temperature plots provides insights into the solubility behavior of related compounds across different temperatures, which is crucial for pharmaceutical formulations (Grant et al., 1984).

Antioxidant Properties

Compounds structurally related to Ethyl (3-isopropoxybenzoyl)acetate, such as those derived from walnut kernels, demonstrate significant antioxidant activities. These activities are pivotal for exploring natural antioxidants in food and pharmaceuticals (Zhang et al., 2009).

Effects on Adipocyte Differentiation

Studies on parabens, which share a similar functional group with Ethyl (3-isopropoxybenzoyl)acetate, reveal their potential impact on adipocyte differentiation. This area of research could have implications for understanding obesity and metabolic disorders (Hu et al., 2013).

Synthesis Methodologies

The synthesis of new chemical entities, including diuretics and metallomesogens, often involves key intermediates or related compounds such as Ethyl (3-isopropoxybenzoyl)acetate. These studies contribute to the development of new pharmaceutical agents and materials with unique properties (Lee et al., 1984; Kovganko & Kovganko, 2013).

Safety And Hazards

While specific safety data for Ethyl (3-isopropoxybenzoyl)acetate was not found, similar compounds like ethyl acetate are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Propriétés

IUPAC Name |

ethyl 3-oxo-3-(3-propan-2-yloxyphenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-4-17-14(16)9-13(15)11-6-5-7-12(8-11)18-10(2)3/h5-8,10H,4,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGUAIQHQWLIDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=CC=C1)OC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (3-isopropoxybenzoyl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-thiophen-2-ylurea](/img/structure/B2997358.png)

![3-({[1-(phenoxyacetyl)-4,5-dihydro-1H-imidazol-2-yl]thio}methyl)pyridine](/img/structure/B2997360.png)

![(E)-N-[4-Methoxy-3-(tetrazol-1-yl)phenyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2997362.png)

![Ethyl 5-(3-(4-methoxyphenyl)propanamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2997367.png)

![3-(3,5-Dimethylphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2997372.png)

![2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2997373.png)